![molecular formula C38H41BrN2O3 B580116 (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B CAS No. 1396968-57-2](/img/no-structure.png)

(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

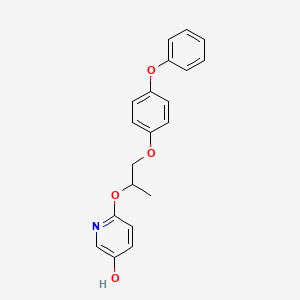

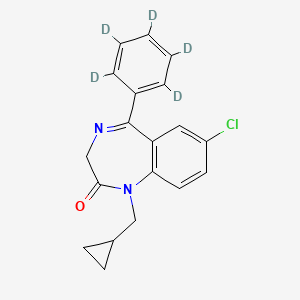

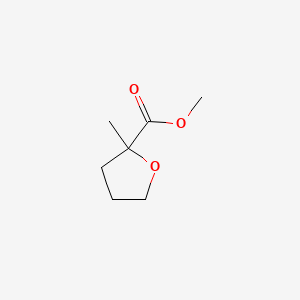

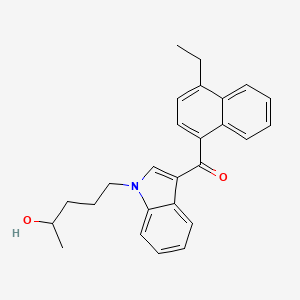

(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B, also known as (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B, is a useful research compound. Its molecular formula is C38H41BrN2O3 and its molecular weight is 653.661. The purity is usually 95%.

BenchChem offers high-quality (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Conformation

The compound has been studied for its crystal structure and molecular conformation. In one study, the pyrrolidine rings of a similar compound were found to adopt an envelope conformation, with the molecular conformation influenced by C—H⋯O interactions. The crystal packing was stabilized by N—H⋯Br hydrogen bonds along with other hydrogen bonding interactions, highlighting the compound's potential in crystallography and material sciences (Selvanayagam, Sridhar, & Ravikumar, 2009).

Electronic and Photophysical Properties

The compound's structure can be used in modifying electronic materials. For instance, a study involved doping PEDOT:PSS with dopamine hydrochloride, which reacts with the sulfonic acid group of PSS. This modification led to enhanced work function and conductivity, and the doped film showed improved performance in organic solar cells. This suggests that similar modifications with (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B could potentially enhance the performance of electronic materials (Zeng et al., 2020).

Synthesis of Polymerizable Molecules

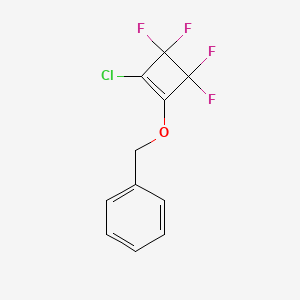

The compound's structure is also relevant in the synthesis of polymerizable molecules. For instance, the [2 + 2 + 2] cycloaddition reactions of 1,6-diynes and alkynes catalyzed by specific reagents yielded a variety of polymerizable molecules with a core structure related to that of (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B. This demonstrates the potential use of the compound in materials science and polymer chemistry (Watanabe et al., 2010).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B involves multiple steps including protecting group chemistry, amidation, and cyclization reactions.", "Starting Materials": [ "2-Amino-2-oxo-1,1-diphenylethane", "2,3-Dihydro-5-benzofuranol", "N,N-Dimethylformamide", "Triethylamine", "Methanol", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Protect the amine group of 2-Amino-2-oxo-1,1-diphenylethane by reacting it with acetic anhydride and pyridine to form N-acetyl-2-Amino-2-oxo-1,1-diphenylethane.", "Step 2: Protect the hydroxyl group of 2,3-Dihydro-5-benzofuranol by reacting it with acetic anhydride and pyridine to form 2,3-Dihydro-5-benzofuranyl acetate.", "Step 3: React N-acetyl-2-Amino-2-oxo-1,1-diphenylethane with 2,3-Dihydro-5-benzofuranyl acetate in the presence of N,N-Dimethylformamide and triethylamine to form the corresponding amide.", "Step 4: Deprotect the amine group by reacting the amide with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: React the hydrochloride salt with sodium hydroxide in methanol to form the corresponding free base.", "Step 6: React the free base with ethyl acetate and sodium bicarbonate to form the corresponding salt.", "Step 7: Cyclize the salt by reacting it with hydrochloric acid and diethyl ether to form (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B.", "Step 8: Purify the compound by recrystallization and characterization by various spectroscopic techniques." ] } | |

Número CAS |

1396968-57-2 |

Nombre del producto |

(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B |

Fórmula molecular |

C38H41BrN2O3 |

Peso molecular |

653.661 |

Nombre IUPAC |

2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide |

InChI |

InChI=1S/C38H40N2O3.BrH/c39-37(41)38(32-7-3-1-4-8-32,33-9-5-2-6-10-33)34-17-22-40(27-34,20-15-28-11-13-35-30(25-28)18-23-42-35)21-16-29-12-14-36-31(26-29)19-24-43-36;/h1-14,25-26,34H,15-24,27H2,(H-,39,41);1H/t34-;/m1./s1 |

Clave InChI |

QQEWAHAEIQTOAP-MDYNBEAQSA-N |

SMILES |

C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)CCC6=CC7=C(C=C6)OCC7.[Br-] |

Sinónimos |

Darifenacin Impurity D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enoate](/img/structure/B580046.png)

![(1R,5R,8R,9S,10R,11S,12R,14S)-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B580051.png)

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)